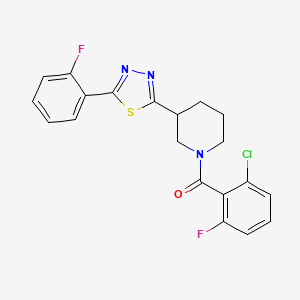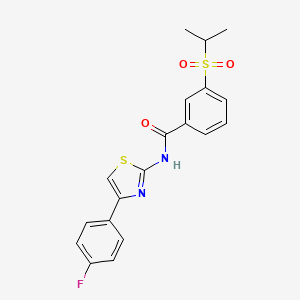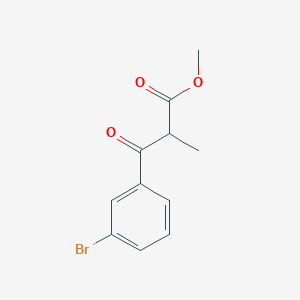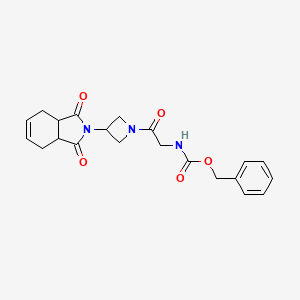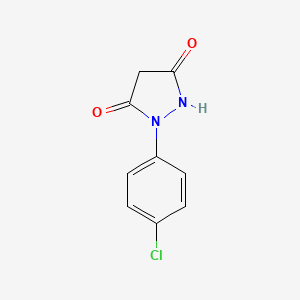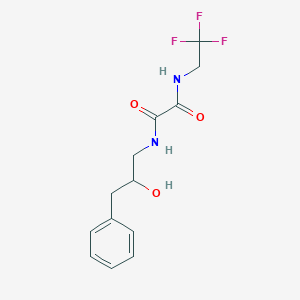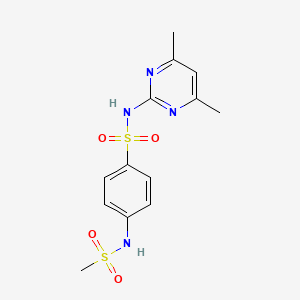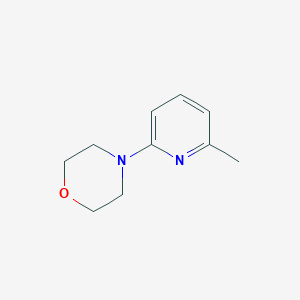
4-(6-Methylpyridin-2-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(6-Methylpyridin-2-yl)morpholine” is a chemical compound with the CAS Number: 1321517-90-1 . It has a molecular weight of 178.23 and its molecular formula is C10H14N2O . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “4-(6-Methylpyridin-2-yl)morpholine” is 1S/C10H14N2O/c1-9-3-2-4-10(11-9)12-5-7-13-8-6-12/h2-4H,5-8H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“4-(6-Methylpyridin-2-yl)morpholine” is a liquid at room temperature . It has a density of 1.1±0.1 g/cm3 and a boiling point of 322.7±42.0 °C at 760 mmHg .Applications De Recherche Scientifique
Xanthine Oxidase Inhibitors and Anti-inflammatory Agents
- Morpholine derivatives have been studied for their inhibitory activity against xanthine oxidase (XO), an enzyme with significance in conditions like gout. Compounds similar to 4-(6-Methylpyridin-2-yl)morpholine demonstrated excellent XO inhibition and significant suppression of nuclear factor κB (NF-κB), suggesting potential anti-inflammatory applications. Their binding modes with XO were further elucidated through molecular docking studies (Šmelcerović et al., 2013).
Synthesis and Antimicrobial Properties
- Novel morpholine derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, benzimidazole derivatives containing a morpholine skeleton showed promise as glucosidase inhibitors with antioxidant activity (Özil et al., 2018). Furthermore, cyclodidepsipeptides, closely related to 4-(6-Methylpyridin-2-yl)morpholine, have shown immunomodulatory effects and antimicrobial activity against various bacterial strains (Pavlović et al., 2012).
Potential in Cancer Treatment
- Morpholine derivatives have been explored as intermediates in the synthesis of compounds with anticancer properties. These derivatives have shown potential biological activities relevant to cancer treatment, making them significant for further exploration in this field (Wang et al., 2016).
Pharmacological Assessment
- The pharmacological effects of morpholine derivatives on the central nervous system have been studied, with specific derivatives showing promising results in in vivo tests like hexobarbital-induced sleeping time and locomotor activity. This suggests their potential application in neuropsychiatric conditions (Avramova et al., 1998).
CD73 Inhibitors in Immunotherapy
- Morpholino substituents on a 4,6-biaryl-2-thiopyridine core have been developed as potential ecto-5'-nucleotidase (CD73) inhibitors. They show the ability to reverse adenosine-mediated immune suppression in human T cells, indicating a role in immunotherapy (Ghoteimi et al., 2023).
Safety and Hazards
The safety information for “4-(6-Methylpyridin-2-yl)morpholine” includes several hazard statements: H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
4-(6-methylpyridin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-9-3-2-4-10(11-9)12-5-7-13-8-6-12/h2-4H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACONEDXUXDOIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-methyl-N-phenylacetamide](/img/structure/B2831234.png)
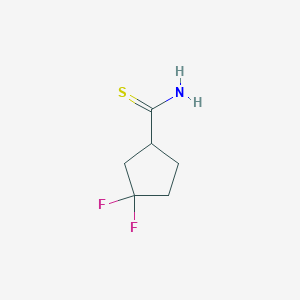

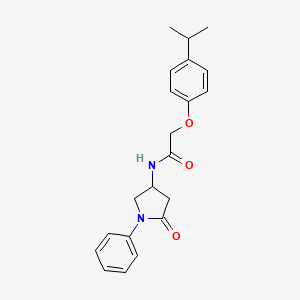
![N-(3,5-dimethoxyphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2831241.png)
